molecular formula C9H8BrN3 B2714069 1-(2-Bromophenyl)-1H-imidazol-2-amine CAS No. 1695937-66-6

1-(2-Bromophenyl)-1H-imidazol-2-amine

Cat. No.: B2714069
CAS No.: 1695937-66-6
M. Wt: 238.088
InChI Key: OVESRAKEIQRFOY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1H-imidazol-2-amine is an organic compound featuring a bromophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-1H-imidazol-2-amine typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production methods often involve optimizing these steps for higher yields and purity. Techniques such as catalytic hydrogenation for reduction and controlled bromination using bromine or N-bromosuccinimide (NBS) are commonly employed.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like chlorosulfonic acid or nitric acid.

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Major Products: The major products depend on the specific reaction conditions but can include substituted imidazoles, azides, or nitriles.

Scientific Research Applications

1-(2-Bromophenyl)-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-1H-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-1H-imidazol-2-amine
  • 1-(2-Chlorophenyl)-1H-imidazol-2-amine
  • 1-(2-Fluorophenyl)-1H-imidazol-2-amine

Uniqueness: 1-(2-Bromophenyl)-1H-imidazol-2-amine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties compared to its analogs .

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and applications

Properties

IUPAC Name

1-(2-bromophenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVESRAKEIQRFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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